molecular formula C7H14BrN B1605536 1-(2-Bromoethyl)piperidine CAS No. 56477-57-7

1-(2-Bromoethyl)piperidine

Cat. No.: B1605536
CAS No.: 56477-57-7
M. Wt: 192.1 g/mol
InChI Key: OMLPYEWVUSQNGF-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)piperidine is a piperidine derivative featuring a bromoethyl substituent at the nitrogen atom of the six-membered piperidine ring. This compound is of interest in medicinal and synthetic chemistry due to the reactive bromine atom, which facilitates nucleophilic substitution reactions, making it a versatile intermediate for further functionalization. The bromoethyl group confers distinct electronic and steric properties compared to other substituents, influencing reactivity, stability, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azidoethylpiperidine, thiocyanatoethylpiperidine, and methoxyethylpiperidine.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include ethylpiperidine.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromoethyl)piperidine, with the molecular formula C7H14BrNC_7H_{14}BrN, features a piperidine ring substituted with a bromoethyl group. This structural configuration allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis and Reactivity

The compound can be synthesized through various methods, including the aza-Michael reaction, where it reacts with α,β-unsaturated carbonyl compounds. For instance, the conjugate addition of this compound to methyl and ethyl acrylates has been documented, leading to the formation of novel β-aminocarbonyl derivatives. These derivatives are essential in synthesizing biologically relevant compounds such as β-amino acids and β-lactams .

Pharmaceutical Applications

This compound and its derivatives have been investigated for their therapeutic potential across several medical conditions:

Cancer Therapy

Research indicates that piperidine derivatives exhibit anticancer activity. Specifically, compounds derived from piperidine have shown efficacy in inducing apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The spirocyclic structures often enhance biological activity by improving interactions with protein binding sites .

Neurodegenerative Diseases

Piperidine derivatives are also explored for treating neurodegenerative conditions like Alzheimer's disease. For example, certain piperidine-based inhibitors have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in managing Alzheimer's symptoms .

Anticoagulant Activity

Compounds containing piperidine moieties have shown promise as anticoagulants. For instance, 4-(piperidine-1-yl)-pyridine derivatives exhibit strong inhibition of factor IIa and factor Xa, indicating their potential utility in preventing thrombotic events .

Case Study 1: Anticancer Activity

A study highlighted the synthesis of a novel piperidine derivative that demonstrated improved cytotoxicity compared to traditional chemotherapeutics like bleomycin . The research employed a three-component cycloaddition approach to enhance the structural complexity of the compound, thereby increasing its interaction potential with cancer cell targets.

Case Study 2: Alzheimer’s Disease Inhibition

Another investigation focused on a series of piperidine derivatives designed to inhibit cholinesterase enzymes effectively. These compounds were assessed for their ability to cross the blood-brain barrier, demonstrating significant improvements in cognitive function in animal models .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Cancer TherapyInduction of apoptosis in tumor cellsEnhanced activity compared to standard treatments
Neurodegenerative DiseasesInhibition of cholinesterase for Alzheimer'sImproved cognitive function in animal studies
Anticoagulant ActivityInhibition of factor IIa and XaEffective prevention of thrombotic events

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The nature of the substituent on the piperidine nitrogen significantly impacts the compound’s physicochemical properties and applications:

Compound Substituent Key Properties Stability/Reactivity Notes Source
1-(2-Bromoethyl)piperidine Bromoethyl High polarizability; reactive in SN2 reactions. Bromine’s leaving group ability enhances synthetic utility. Inferred
1-(2-Chloroethyl)piperidine Chloroethyl Less polarizable than Br; moderate reactivity. Used in PARP inhibitor synthesis (e.g., compound 15c with +++ activity).
1-(2-Hydroxyethyl)piperidine Hydroxyethyl Hydrophilic; forms hydrogen bonds. Inactive at α7 nicotinic receptors due to conformational mismatch.
1-(3-Phenylbutyl)piperidine Phenylbutyl Hydrophobic; fits into large binding cavities. Adapts to S1R ligand pharmacophore via hydrophobic interactions.
  • However, this may also reduce stability compared to chloroethyl analogs .

Research Findings and Case Studies

Case Study: PARP Inhibitor Development

  • Compound 15c (1-(2-Chloroethyl)piperidine derivative) : Exhibited +++ PARP inhibition, outperforming secondary amines. Bromoethyl analogs could leverage similar mechanisms with altered pharmacokinetics due to bromine’s lipophilicity .
  • Design Strategy : Tertiary amines with extended alkyl chains (e.g., 1-(3-chloropropyl)piperidine) enhance binding to hydrophobic enzyme pockets. Bromoethyl’s shorter chain may limit this effect but improve solubility .

Case Study: α7 Nicotinic Receptor Ligands

  • 1-(2-Hydroxyethyl)piperidine : Inactivity underscores the critical role of substituent orientation. Bromoethyl’s lack of hydrogen-bonding capacity may further reduce receptor affinity compared to hydroxyethyl derivatives .

Biological Activity

1-(2-Bromoethyl)piperidine is a chemical compound that has garnered interest due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, potential as a neuroprotective agent, and its interactions with various biological targets.

This compound has the molecular formula C7H14BrNC_7H_{14}BrN and is characterized by a piperidine ring substituted with a bromoethyl group. Its structure is essential for its biological activity, influencing how it interacts with biological systems.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. For instance:

  • Cytotoxicity : Research indicates that derivatives of piperidine can induce apoptosis in cancer cells. In a study involving FaDu hypopharyngeal tumor cells, compounds derived from piperidine demonstrated significant cytotoxic effects, outperforming standard chemotherapy agents like bleomycin .
  • Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to interact with key proteins involved in cell proliferation and survival. Specifically, the introduction of piperidine rings in drug design has been associated with enhanced binding affinity to target proteins due to their three-dimensional structure .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

  • Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may protect neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases .

Interaction with Biological Targets

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzymatic Activity : Studies using computational tools like SwissTargetPrediction have identified several targets for piperidine derivatives, including kinases and proteases. These interactions are crucial for their pharmacological effects across multiple therapeutic areas including cancer and central nervous system disorders .
  • Ion Channels and Receptors : The compound may also affect voltage-gated ion channels and G-protein-coupled receptors, which play significant roles in neurotransmission and pain modulation .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Study This compound derivatives showed significant apoptosis induction in FaDu cells compared to bleomycin .
Neuroprotection Demonstrated inhibition of AChE and BuChE; potential for treating Alzheimer's disease .
Target Interaction Analysis Identified multiple biological targets including kinases and ion channels through computational predictions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Bromoethyl)piperidine to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of piperidine with 1,2-dibromoethane under controlled conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like elimination .
  • Purification : Flash column chromatography (e.g., using Et₂O/pentane gradients) ensures purity, as demonstrated in analogous piperidine syntheses .
    • Validation : Monitor reaction progress via TLC and confirm product identity using 1^1H/13^13C NMR and mass spectrometry .

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals signals for the piperidine ring (δ 1.4–2.8 ppm) and the bromoethyl group (δ 3.4–3.6 ppm for CH₂Br). 13^13C NMR confirms quaternary carbons and Br-C connectivity .
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 192/194 for Br isotopes) .
  • IR Spectroscopy : Stretching frequencies for C-Br (500–600 cm⁻¹) and piperidine C-N (∼1,200 cm⁻¹) are critical .

Q. What stability precautions are necessary for storing this compound?

  • Methodological Answer :

  • Store under inert gas (N₂/Ar) at −20°C to prevent degradation via hydrolysis or oxidation .
  • Avoid prolonged exposure to light or moisture, as bromoalkyl groups are susceptible to nucleophilic attack .
  • Regular purity checks via HPLC or NMR are recommended for long-term storage .

Q. How can researchers assess the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with different nucleophiles (e.g., amines, thiols) in varying solvents (DMF vs. THF) .
  • Leaving Group Analysis : Monitor bromide release via ion chromatography or AgNO₃ titration .
  • Computational Modeling : Use DFT calculations to predict activation energies for SN2 pathways .

Q. What are the safety protocols for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory and corrosive effects .
  • Neutralize spills with sodium bicarbonate and dispose of waste via halogenated organic protocols .
  • Refer to PubChem or regulatory databases (e.g., ECHA) for hazard classifications .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal parameters. For example, lower temperatures (0–10°C) reduce elimination byproducts like ethylene .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Compare analogues (e.g., varying substituents on the piperidine ring) to isolate bioactive motifs .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, dosage) to control variables .
  • Meta-Analysis : Use PubChem BioAssay data to cross-validate results from independent studies .

Q. What strategies can elucidate the mechanism of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters .

Q. How to design stability-indicating methods for this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to extreme pH, heat, or UV light, then analyze degradation products via LC-MS .
  • Bioavailability Testing : Simulate gastric/intestinal fluids to assess hydrolytic stability .
  • Metabolite Profiling : Use hepatocyte incubations to identify metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. What computational approaches predict the environmental impact of this compound?

  • Methodological Answer :
  • QSAR Modeling : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using EPI Suite or TEST software .
  • Persistence Analysis : Calculate half-life in soil/water via BIOWIN or EPI Suite modules .
  • Life Cycle Assessment (LCA) : Evaluate synthesis waste streams and energy consumption using SimaPro .

Properties

IUPAC Name

1-(2-bromoethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLPYEWVUSQNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330111
Record name 1-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56477-57-7
Record name 1-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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